molecular formula C28H22N2O4 B5124697 2,2'-naphthalene-1,5-diylbis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)

2,2'-naphthalene-1,5-diylbis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)

Cat. No.: B5124697
M. Wt: 450.5 g/mol
InChI Key: YZAYEZKCBADUGY-UHFFFAOYSA-N
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Description

“2,2’-naphthalene-1,5-diylbis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)” is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’-naphthalene-1,5-diylbis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)” typically involves multi-step organic reactions. Common starting materials might include naphthalene derivatives and isoindole precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis in chemical reactors. The process may include purification steps such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or bioactive molecules.

Medicine

Pharmaceutical research may investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 1,4-naphthoquinone.

    Isoindole Derivatives: Compounds like phthalimide.

Uniqueness

The uniqueness of “2,2’-naphthalene-1,5-diylbis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)” lies in its specific structural features, which may impart unique chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

4-[5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)naphthalen-1-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O4/c31-25-21-13-7-8-14(11-13)22(21)26(32)29(25)19-5-1-3-17-18(19)4-2-6-20(17)30-27(33)23-15-9-10-16(12-15)24(23)28(30)34/h1-10,13-16,21-24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAYEZKCBADUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC5=C4C=CC=C5N6C(=O)C7C8CC(C7C6=O)C=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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